molecular formula C18H15FN4OS3 B11976906 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11976906
M. Wt: 418.5 g/mol
InChI Key: WZVGTTQTJRBLOZ-KEBDBYFISA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazole ring, a benzylsulfanyl group, and a fluorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the thiadiazole derivative with a fluorophenylmethylideneacetohydrazide under specific reaction conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiadiazole ring and sulfanyl groups may play a role in binding to these targets, while the fluorophenyl group could enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups. The presence of the benzylsulfanyl and fluorophenyl groups, along with the thiadiazole ring, provides a distinct chemical profile that may result in unique biological activities and chemical reactivity .

This detailed article provides a comprehensive overview of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H15FN4OS3

Molecular Weight

418.5 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H15FN4OS3/c19-15-8-4-7-14(9-15)10-20-21-16(24)12-26-18-23-22-17(27-18)25-11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,21,24)/b20-10+

InChI Key

WZVGTTQTJRBLOZ-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=CC=C3)F

Origin of Product

United States

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